2,5-Dioxopyrrolidin-1-yl hept-6-ynoate
Overview
Description
2,5-Dioxopyrrolidin-1-yl hept-6-ynoate is an amine reactive four carbon reagent . It can be used for derivatizing peptides, antibodies, amine coated surfaces, etc . The alkyne group in the compound reacts with azide-bearing compounds or biomolecules in copper-catalyzed Click Chemistry reactions .
Molecular Structure Analysis
The molecular formula of this compound is C11H13NO4 . Its molecular weight is 223.2 .Chemical Reactions Analysis
The compound is known to react with azide-bearing compounds or biomolecules in copper-catalyzed Click Chemistry reactions .Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 334.9±44.0 °C . Its density is predicted to be 1.23±0.1 g/cm3 .Scientific Research Applications
Heterobifunctional Coupling Agent Synthesis
2,5-Dioxopyrrolidin-1-yl hept-6-ynoate plays a crucial role in the synthesis of heterobifunctional coupling agents. These agents are significant for the chemoselective conjugation of proteins and enzymes. A specific synthesis process involving this compound achieved high purity and yield, proving its importance in preparing coupling agents for biochemical applications (Reddy et al., 2005).
Anticonvulsant Drug Development
This compound is also a key precursor in the synthesis of new hybrid anticonvulsant agents. These agents combine chemical fragments of known antiepileptic drugs, showing promise in preclinical seizure models. The synthesis of these compounds, including their spectrum of activity and safety profiles, demonstrates the potential of this compound in developing new antiepileptic medications (Kamiński et al., 2015).
Fluorescent Labeling of Biopolymers
Another application is in the field of fluorescent labeling. A derivative of this compound has been synthesized for labeling amine residues in biopolymers. This derivative provides insights into biological sensing and molecular interactions, owing to its fluorescent properties and stability in various pH conditions (Crovetto et al., 2008).
Monoclonal Antibody Production Enhancement
In biotechnological applications, derivatives of this compound have shown to enhance monoclonal antibody production in Chinese hamster ovary cell cultures. This finding is pivotal for medication supply and cost reduction in the pharmaceutical industry (Aki et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2,5-Dioxopyrrolidin-1-yl hept-6-ynoate are peptides, antibodies, and amine coated surfaces . This compound is an amine reactive four carbon reagent that can be used for derivatizing these targets .
Mode of Action
This compound: interacts with its targets through a process known as copper catalyzed Click Chemistry reactions . The alkyne group in the compound reacts with azide-bearing compounds or biomolecules, leading to a series of changes .
Result of Action
The molecular and cellular effects of This compound Given its mode of action, it can be inferred that it results in the derivatization of peptides, antibodies, and amine coated surfaces .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . For instance, the compound should be stored in closed vessels at -20°C . This suggests that temperature is a key environmental factor that can affect the stability of the compound.
Biochemical Analysis
Biochemical Properties
2,5-Dioxopyrrolidin-1-yl hept-6-ynoate plays a significant role in biochemical reactions due to its amine-reactive nature. It is used to derivatize peptides, antibodies, and amine-coated surfaces . The alkyne group in this compound reacts with azide-bearing compounds or biomolecules through copper-catalyzed Click Chemistry reactions . This reaction is highly specific and efficient, making it a valuable tool in bioconjugation and labeling studies. The compound interacts with various enzymes, proteins, and other biomolecules, facilitating the study of complex biochemical pathways and interactions .
Cellular Effects
This compound has been shown to influence various cellular processes. Its ability to derivatize peptides and antibodies allows for the study of cell signaling pathways, gene expression, and cellular metabolism . By labeling specific biomolecules, researchers can track their localization, interactions, and functions within the cell. This compound has been used to study the effects of specific modifications on protein function and to investigate the dynamics of cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with amine groups on peptides, antibodies, and other biomolecules . The alkyne group in the compound reacts with azide-bearing compounds through copper-catalyzed Click Chemistry reactions . This reaction forms a stable triazole linkage, allowing for the efficient and specific labeling of biomolecules . This mechanism is widely used in bioconjugation and labeling studies to investigate protein-protein interactions, enzyme activity, and other biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under storage conditions of -20°C and can be shipped at ambient temperature . Over time, the stability and reactivity of the compound may be influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that the compound maintains its reactivity and labeling efficiency, making it a reliable tool for biochemical research .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. Studies have shown that the compound is effective at low concentrations for labeling and derivatizing biomolecules . At higher doses, there may be potential toxic or adverse effects . It is important to optimize the dosage to achieve the desired labeling efficiency while minimizing any potential negative effects on the animal models .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors . The compound’s amine-reactive properties allow it to form stable linkages with biomolecules, facilitating the study of metabolic flux and metabolite levels . By labeling specific biomolecules, researchers can investigate the dynamics of metabolic pathways and the effects of specific modifications on enzyme activity and metabolite production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s ability to derivatize peptides and antibodies allows for the study of its localization and accumulation within specific cellular compartments . This information is valuable for understanding the dynamics of biomolecule transport and distribution within cells and tissues .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications . The compound’s ability to label biomolecules allows researchers to track its localization within different cellular compartments and organelles . This information is crucial for understanding the spatial dynamics of biochemical processes and the effects of specific modifications on biomolecule function .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) hept-6-ynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-3-4-5-6-11(15)16-12-9(13)7-8-10(12)14/h1H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENPLOYECFEPSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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